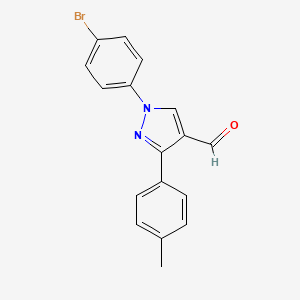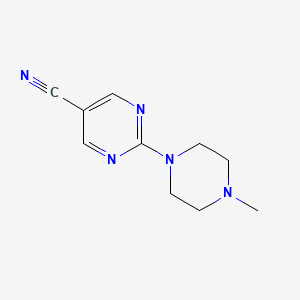
t-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a derivative of pyrrolidine, which is a cyclic secondary amine. The “t-Butyl” part refers to a tert-butyl group, which is a branched alkyl group with the formula -C(CH3)3 . The “3,3-difluoro” indicates the presence of two fluorine atoms on the third carbon of the pyrrolidine ring. The “4-hydroxy” denotes a hydroxyl group (-OH) on the fourth carbon of the ring. The “(4R)” likely refers to the stereochemistry at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating tert-butyl and hydroxy groups . These groups could potentially influence the compound’s reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted or measured based on the compound’s structure .科学研究应用
T-BuFHP has been used in a variety of scientific research applications, including in synthetic chemistry, biochemical research, and drug development. In synthetic chemistry, t-BuFHP can be used as a starting material for a variety of chemical reactions, including the synthesis of other organic compounds. In biochemical research, t-BuFHP has been used to study the mechanism of action of various enzymes and proteins, as well as to study the structure and function of DNA. In drug development, t-BuFHP has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
作用机制
Target of Action
The tert-butyl group, a component of the compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, part of the compound, is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to be relevant in biosynthetic and biodegradation pathways .
Result of Action
Compounds with a tert-butyl group, like “tert-butyl (4r)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate”, are known for their unique reactivity pattern, which is highlighted by their characteristic applications in chemical transformations .
实验室实验的优点和局限性
The main advantages of using t-BuFHP in laboratory experiments are its low cost and availability, its relatively low toxicity, and its versatility. It is also relatively easy to synthesize and can be used in a variety of chemical reactions. The main limitation of t-BuFHP is that it is a relatively new compound, and its mechanism of action is not fully understood.
未来方向
There are a number of potential future directions for t-BuFHP research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into the synthesis of t-BuFHP and its use in various chemical reactions could lead to the development of new and improved synthetic methods. Finally, further research into the structure and function of t-BuFHP could lead to new and improved applications in synthetic chemistry, biochemical research, and drug development.
合成方法
The synthesis of t-BuFHP is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of 4-hydroxy-3,3-difluoro-1-pyrrolidine with t-butyl chloride in the presence of an inert solvent such as toluene. This reaction produces the intermediate t-BuFHP, which can then be purified by recrystallization or distillation. The final product is a colorless liquid with a boiling point of 98-99°C, a melting point of -36°C, and a specific gravity of 1.15.
安全和危害
属性
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJRMARSARGCB-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)









![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)

